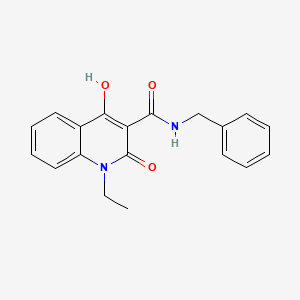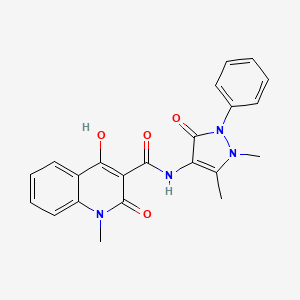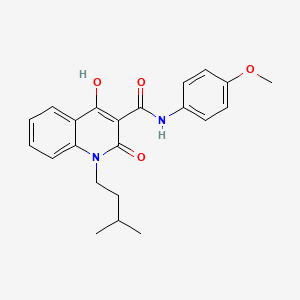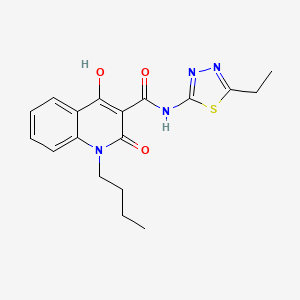
ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (EHMOC) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EHMOC belongs to the class of quinolone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is not fully understood. However, it is believed that ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate exerts its biological activity through the inhibition of key enzymes and proteins involved in various cellular processes. For example, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been found to exhibit significant antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant biological activity at low concentrations. However, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate research. One potential direction is to investigate its use as a fluorescent probe for the detection of metal ions. Another potential direction is to investigate its use as a potential therapeutic agent for the treatment of bacterial and fungal infections. Further research is also needed to fully understand the mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate and to identify potential targets for its use in cancer therapy.
Synthesemethoden
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be synthesized through a multistep reaction starting from commercially available 2,3-dimethylbenzoic acid. The synthesis involves the condensation of 2,3-dimethylbenzoic acid with ethyl acetoacetate, followed by cyclization and oxidation to yield ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate. The purity of the compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)8-4-5-10-9(6-8)11(15)7(2)12(16)14-10/h4-6H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDLCOMYQAPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-3-methyl-2-oxo-, ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)


![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)

![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)


![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)
